Benzenesulfonamide, 4-amino-5-chloro-N-(2-(4-((((cyclohexylamino)carbonyl)amino)sulfonyl)phenyl)ethyl)-2-methoxy-
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Overview
Description
Benzenesulfonamide, 4-amino-5-chloro-N-(2-(4-((((cyclohexylamino)carbonyl)amino)sulfonyl)phenyl)ethyl)-2-methoxy- is a complex organic compound with significant applications in various fields such as chemistry, biology, and medicine. This compound is known for its unique structural features, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, 4-amino-5-chloro-N-(2-(4-((((cyclohexylamino)carbonyl)amino)sulfonyl)phenyl)ethyl)-2-methoxy- typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the sulfonation of benzene, followed by the introduction of amino and chloro groups through electrophilic substitution reactions. The final steps involve the coupling of the cyclohexylamino group and the methoxy group under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, 4-amino-5-chloro-N-(2-(4-((((cyclohexylamino)carbonyl)amino)sulfonyl)phenyl)ethyl)-2-methoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions can lead to a wide range of substituted benzenesulfonamide derivatives.
Scientific Research Applications
Benzenesulfonamide, 4-amino-5-chloro-N-(2-(4-((((cyclohexylamino)carbonyl)amino)sulfonyl)phenyl)ethyl)-2-methoxy- has numerous scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Benzenesulfonamide, 4-amino-5-chloro-N-(2-(4-((((cyclohexylamino)carbonyl)amino)sulfonyl)phenyl)ethyl)-2-methoxy- involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors, leading to altered cellular processes. For example, it may bind to bacterial enzymes, disrupting their function and leading to antimicrobial effects. In cancer cells, it may interfere with signaling pathways, inhibiting cell proliferation and inducing apoptosis.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonamide derivatives: Compounds with similar structures but different substituents, such as 4-amino-5-chloro-N-(2-(diethylamino)ethyl)-2-methoxybenzamide.
Sulfonamides: A broader class of compounds containing the sulfonamide functional group, used in various applications, including as antibiotics.
Uniqueness
Benzenesulfonamide, 4-amino-5-chloro-N-(2-(4-((((cyclohexylamino)carbonyl)amino)sulfonyl)phenyl)ethyl)-2-methoxy- is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for targeted interactions with specific molecular targets, making it a valuable compound in scientific research and potential therapeutic applications.
Properties
CAS No. |
81514-39-8 |
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Molecular Formula |
C22H29ClN4O6S2 |
Molecular Weight |
545.1 g/mol |
IUPAC Name |
1-[4-[2-[(4-amino-5-chloro-2-methoxyphenyl)sulfonylamino]ethyl]phenyl]sulfonyl-3-cyclohexylurea |
InChI |
InChI=1S/C22H29ClN4O6S2/c1-33-20-14-19(24)18(23)13-21(20)35(31,32)25-12-11-15-7-9-17(10-8-15)34(29,30)27-22(28)26-16-5-3-2-4-6-16/h7-10,13-14,16,25H,2-6,11-12,24H2,1H3,(H2,26,27,28) |
InChI Key |
HUUCVIXSQOUWRF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)N)Cl)S(=O)(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCCCC3 |
Origin of Product |
United States |
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